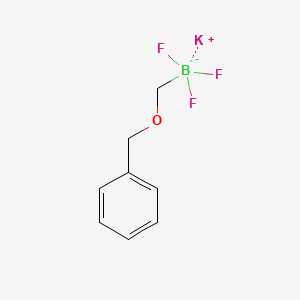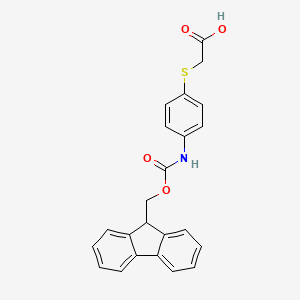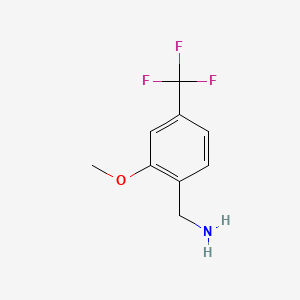
Potassium ((benzyloxy)methyl)trifluoroborate
Overview
Description
Potassium ((benzyloxy)methyl)trifluoroborate is a type of organoboron reagent . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
Molecular Structure Analysis
The molecular formula of Potassium ((benzyloxy)methyl)trifluoroborate is C9H11BF3KO2 . Its molecular weight is 258.09 .
Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki-Miyaura cross-coupling reactions with aryl chlorides .
Physical And Chemical Properties Analysis
Potassium ((benzyloxy)methyl)trifluoroborate is a solid substance . Its melting point is between 203-213 °C .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Potassium trifluoroborates, including Potassium ((benzyloxy)methyl)trifluoroborate, are often used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds.
- Methods of Application: The specific procedures can vary, but generally, the potassium trifluoroborate is combined with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
- Results or Outcomes: The result is the formation of a new carbon-carbon bond. The use of potassium trifluoroborates in these reactions offers several advantages, including stability in air and moisture, and compatibility with strong oxidative conditions .
Preparation of Modified Purines
- Scientific Field: Medicinal Chemistry
- Application Summary: Potassium ((benzyloxy)methyl)trifluoroborate can be used in the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines .
- Methods of Application: The specific procedures can vary, but generally involve the reaction of the potassium ((benzyloxy)methyl)trifluoroborate with a halopurine in the presence of a palladium catalyst .
- Results or Outcomes: The result is the formation of a modified purine. The specific outcomes can vary depending on the exact reactants and conditions used .
Alkyl Transfers
- Scientific Field: Organic Chemistry
- Application Summary: Potassium trifluoroborate salts, including Potassium ((benzyloxy)methyl)trifluoroborate, have been used as reagents for difficult alkyl transfers . This is of critical strategic value in complex molecule synthesis .
- Methods of Application: The specific procedures can vary, but generally involve the use of these reagents as nucleophilic substrates .
- Results or Outcomes: The result is the selective and convenient incorporation of alkyl groups into molecular substructures at a late stage .
Epoxidation of C=C Bonds
- Scientific Field: Organic Chemistry
- Application Summary: Potassium trifluoroborates, including Potassium ((benzyloxy)methyl)trifluoroborate, can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
- Methods of Application: The specific procedures can vary, but generally involve the reaction of the potassium trifluoroborate with an oxidizing agent .
- Results or Outcomes: The result is the formation of an epoxide, with full conversion and selectivity, avoiding degradation of the boron functionality .
Decarboxylative Borylation
- Scientific Field: Organic Chemistry
- Application Summary: Potassium trifluoroborates, including Potassium ((benzyloxy)methyl)trifluoroborate, can be used in decarboxylative borylation reactions . This is a method for the preparation of alkyl boronates or tetrafluoroborates .
- Methods of Application: The specific procedures can vary, but generally involve the reaction of the potassium trifluoroborate with aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- Results or Outcomes: The result is the formation of primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
Preparation of Alkoxymethyltrifluoroborates
- Scientific Field: Organic Chemistry
- Application Summary: Potassium ((benzyloxy)methyl)trifluoroborate can be used in the preparation of alkoxymethyltrifluoroborates . This provides a more practical and convenient method of installing this moiety into organic molecules .
- Methods of Application: The specific procedures can vary, but generally involve substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .
- Results or Outcomes: The result is the formation of alkoxymethyltrifluoroborates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro(phenylmethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQNVFTJPRHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670584 | |
| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((benzyloxy)methyl)trifluoroborate | |
CAS RN |
1027642-25-6 | |
| Record name | Potassium [(benzyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027642-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)



![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)



